![molecular formula C21H28N2O2 B7719460 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide](/img/structure/B7719460.png)
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
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Overview
Description
“N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” is a complex organic compound. It contains a cyclohexyl group, a quinoline group, and an isobutyramide group. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2-hydroxy-7-methylquinolin-3-yl group, followed by the introduction of the cyclohexyl and isobutyramide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline portion of the molecule would contribute to its aromaticity, while the cyclohexyl group would add some degree of steric bulk. The isobutyramide group could participate in hydrogen bonding due to the presence of the amide functional group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility in water and other polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-14(2)21(25)23(18-7-5-4-6-8-18)13-17-12-16-10-9-15(3)11-19(16)22-20(17)24/h9-12,14,18H,4-8,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOFOKFNVQNGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide |
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